Methyl 5-aminonicotinate
Overview
Description
“Methyl 5-aminonicotinate” is a compound with the molecular formula C7H8N2O2 . It is also known by other names such as “Methyl 5-aminopyridine-3-carboxylate” and "5-Amino-nicotinic acid methyl ester" .
Synthesis Analysis
The synthesis of Methyl 5-aminonicotinate has been mentioned in a study where it was used as a starting material . The study involved diazotization and azo coupling of Methyl 5-aminonicotinate with phenols and anilines .Molecular Structure Analysis
The molecular weight of Methyl 5-aminonicotinate is 152.15 g/mol . The IUPAC name for this compound is "methyl 5-aminopyridine-3-carboxylate" . The InChI representation of the molecule isInChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3
. Physical And Chemical Properties Analysis
Methyl 5-aminonicotinate has a molecular weight of 152.15 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 152.058577502 g/mol . The topological polar surface area of the compound is 65.2 Ų .Scientific Research Applications
Electrocatalysis in Chemical Synthesis
Methyl 5-aminonicotinate and its derivatives have been studied in the context of electrocatalysis. Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid using CO2 in an ionic liquid. This process achieved a 75% yield and 100% selectivity under optimized conditions, demonstrating the potential for efficient synthesis of nicotinic acid derivatives via electrocatalysis (Feng et al., 2010).
Biochemical Research
In biochemical research, compounds like methyl 5-aminonicotinate are used to understand fundamental biological processes. Tahiliani et al. (2009) discussed the role of 5-hydroxymethylcytosine in DNA, produced by oxidation of 5-methylcytosine. Their research contributes to the understanding of epigenetic regulation and DNA methylation processes in mammalian cells, which is crucial for comprehending various biological mechanisms, including those involving nicotinamide derivatives (Tahiliani et al., 2009).
Spectroscopy and Chemical Analysis
Nayak and Dogra (2004) investigated the solvatochromism and prototropism in methyl 6-aminonicotinate. Their study involved absorption, fluorescence excitation, and fluorescence spectroscopy, providing insights into the behavior of this compound in different solvents and under varying acid-base concentrations. This research is significant for understanding the chemical properties and reactions of such compounds (Nayak & Dogra, 2004).
Agricultural Applications
Methyl isonicotinate, a related compound, has been studied for its potential in pest management. Teulon et al. (2017) explored the use of methyl isonicotinate as a non-pheromone semiochemical for thrips pest management. Their research indicates its effectiveness in trapping and managing thrips species in agriculture, highlighting the potential for similar applications of methyl 5-aminonicotinate and its derivatives (Teulon et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 5-aminopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSRKHDEJNWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363887 | |
Record name | Methyl 5-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminonicotinate | |
CAS RN |
36052-25-2 | |
Record name | 3-Pyridinecarboxylic acid, 5-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36052-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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